molecular formula C27H26P+ B1585614 Triphenyl(3-phenylpropyl)phosphonium bromide CAS No. 7484-37-9

Triphenyl(3-phenylpropyl)phosphonium bromide

Cat. No. B1585614
CAS RN: 7484-37-9
M. Wt: 381.5 g/mol
InChI Key: YEWDWCMFWXAKLL-UHFFFAOYSA-N
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Description

Triphenyl(3-phenylpropyl)phosphonium bromide is an analogue of phosphonium, acting as reversible inhibitors of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A . It is also used as a catalyst for the carboxylation of styrene oxide .


Synthesis Analysis

The synthesis of triphenylpropargylphosphonium bromide has been developed . Its isomerization and hydration in various solvents are studied, and reactions with secondary amines, triethylamine, and triphenylphosphine are carried out . Aldehydes and ketones react with dibromomethylene ylides, generated from the reaction of carbon tetrabromide with Ph3P, to give 1,1-dibromoalkenes .


Molecular Structure Analysis

The molecular formula of this compound is C27H26BrP .


Chemical Reactions Analysis

This compound is used in Suzuki reactions . It acts as a reversible inhibitor of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A .


Physical And Chemical Properties Analysis

The melting point of this compound is 236-238 °C . It is sparingly soluble in DMSO when heated and slightly soluble in Methanol .

Scientific Research Applications

1. Reactions with Nitrogen Nucleophiles

Triphenyl(3-phenylpropyl)phosphonium bromide undergoes significant reactions with nitrogen nucleophiles. These reactions result in the formation of products with α,β-double bonds or allene ylides, depending on the specific tautomeric form of the phosphonium salt involved (Khachatrian et al., 2002).

2. Synthesis of Arylidene Barbituric Acids and Pyrano[2,3-d]pyrimidine Derivatives

A notable application of a similar compound, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, is its use as a reusable green Brønsted-acidic ionic liquid catalyst. This catalyst facilitates the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, showcasing its potential in the field of green chemistry and pharmaceutical synthesis (Karami et al., 2019).

3. Nucleophilic Addition Reactions

This compound is also involved in nucleophilic addition reactions with azoles. These reactions lead to the formation of corresponding phosphonium salts and phosphine oxides, demonstrating the compound's versatility in organic synthesis (Bagdasaryan et al., 2006).

4. Formation of Bipolar Compounds

This compound is integral in the formation of bipolar compounds featuring negatively charged nitrogen atoms and positively charged phosphonium atoms. Such compounds are valuable in the study of charge distribution and molecular interactions in chemistry (Khachikyan, 2009).

5. Role in Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free method, utilizes triphenylphosphine-based salts like this compound. These salts react with solid organic bromides to produce phosphonium salts, highlighting an eco-friendly approach to chemical synthesis (Balema et al., 2002).

6. Inhibitory Effects on Corrosion

Compounds structurally similar to this compound, like benzyl triphenyl phosphonium bromide, have been studied for their corrosion inhibitory properties. This suggests potential applications in protecting metals from corrosion (Bhrara & Singh, 2006).

Mechanism of Action

The mechanism of action involves the formation of the polymeric chlorinating species, which is the slow step . The PS-TPP reactions have been shown to be faster than those using Ph3P due to a microenvironmental effect .

Safety and Hazards

Triphenyl(3-phenylpropyl)phosphonium bromide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, ingestion, and inhalation, and to use only under a chemical fume hood .

Future Directions

The future directions of Triphenyl(3-phenylpropyl)phosphonium bromide research could involve further exploration of its antiviral activity against influenza virus A , its use as a catalyst for the carboxylation of styrene oxide , and its potential applications in organic synthesis .

properties

IUPAC Name

triphenyl(3-phenylpropyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZOJFXAPSSJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996351
Record name Triphenyl(3-phenylpropyl)phosphanium bromide
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URL https://comptox.epa.gov/dashboard/DTXSID80996351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7484-37-9
Record name Phosphonium, triphenyl(3-phenylpropyl)-, bromide (1:1)
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Record name 7484-37-9
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Record name Triphenyl(3-phenylpropyl)phosphanium bromide
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Record name Triphenyl(3-phenylpropyl)phosphonium bromide
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Record name TRIPHENYL(3-PHENYLPROPYL)PHOSPHONIUM BROMIDE
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Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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